Cinnamolide Exhibits 40-Fold Higher Inhibitory Potency at Human α4β2 Nicotinic Acetylcholine Receptors than Polygodial
Cinnamolide demonstrates a significantly greater inhibitory potency against human α4β2 nicotinic acetylcholine receptors (nAChRs) compared to its close analog, polygodial. In Ca2+ influx assays, the IC50 for cinnamolide was 1.57 μM, whereas polygodial exhibited an IC50 of 62.5 μM [1]. This represents a nearly 40-fold difference in potency. The study also established a clear potency rank order: drimenin (0.97 μM) ≈ cinnamolide (1.57 μM) > polygodial (62.5 μM) [1]. Molecular docking studies attribute this difference to the lower polarity of cinnamolide and drimenin, facilitating interaction with a non-luminal binding site on the receptor's β2 subunit [1].
| Evidence Dimension | Inhibitory potency at hα4β2 nAChRs (IC50) |
|---|---|
| Target Compound Data | 1.57 ± 0.36 µM |
| Comparator Or Baseline | Polygodial: 62.5 ± 19.9 µM; Drimenin: 0.97 ± 0.35 µM |
| Quantified Difference | Cinnamolide is ~40-fold more potent than polygodial. |
| Conditions | hα4β2 nAChRs expressed in HEK293 cells, assessed by Ca2+ influx assays. |
Why This Matters
This establishes cinnamolide as a high-potency lead for developing selective hα4β2 nAChR modulators, avoiding the lower potency and potential off-target effects of the broadly used analog polygodial.
- [1] Arias, H. R., et al. "Drimane sesquiterpenoids purified from Drimys winteri inhibit the human α4β2 nicotinic acetylcholine receptor by noncompetitive mechanisms." *Journal of Natural Products* 81.4 (2018): 819-826. View Source
